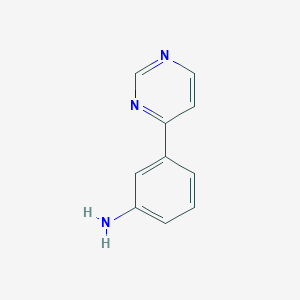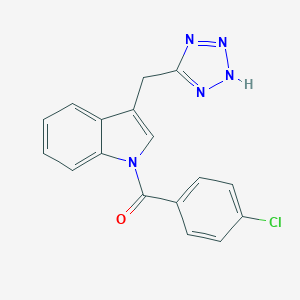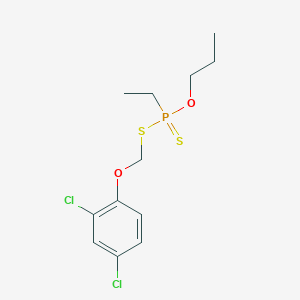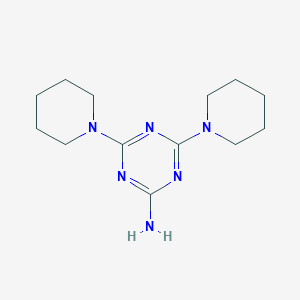
s-Triazine, 2-amino-4,6-dipiperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazine, 2-amino-4,6-dipiperidino- is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound has a triazine ring structure with two piperidine rings attached to it. It has been shown to exhibit various biological activities that make it a promising candidate for drug development and other scientific applications.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-amino-4,6-dipiperidino- is not fully understood. However, it has been suggested that the compound interacts with DNA and RNA by forming hydrogen bonds with the nitrogen atoms in the rings. This interaction results in the inhibition of DNA and RNA synthesis, which ultimately leads to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
S-Triazine, 2-amino-4,6-dipiperidino- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of reverse transcriptase, which is an enzyme required for the replication of retroviruses. Moreover, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Triazine, 2-amino-4,6-dipiperidino- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high selectivity towards its target molecules, which makes it useful for drug development. However, it also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Direcciones Futuras
There are several future directions for the research and development of s-Triazine, 2-amino-4,6-dipiperidino-. One direction is to further investigate its mechanism of action and its interactions with DNA and RNA. This may provide insights into its potential as a drug candidate. Another direction is to explore its potential as a fluorescent probe for the detection of other molecules. Moreover, it may be useful to investigate its potential as a ligand for the synthesis of metal complexes with novel catalytic properties.
Conclusion
In conclusion, s-Triazine, 2-amino-4,6-dipiperidino- is a promising compound for scientific research. It exhibits various biological activities that make it useful for drug development and other scientific applications. Its synthesis method is well-established, and it has been shown to have several advantages for lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of s-Triazine, 2-amino-4,6-dipiperidino- can be achieved through various methods. One of the most commonly used methods is the reaction of cyanuric chloride with piperidine in the presence of a base. This method yields a high purity product with good yield. Another method involves the reaction of cyanuric chloride with piperidine in the presence of a catalyst. This method has been shown to produce a higher yield of the product compared to the first method.
Aplicaciones Científicas De Investigación
S-Triazine, 2-amino-4,6-dipiperidino- has been used in various scientific research applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Propiedades
Número CAS |
16268-88-5 |
|---|---|
Nombre del producto |
s-Triazine, 2-amino-4,6-dipiperidino- |
Fórmula molecular |
C13H22N6 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
Clave InChI |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Otros números CAS |
16268-88-5 |
Sinónimos |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



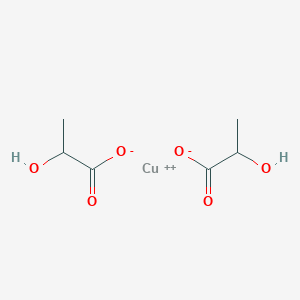

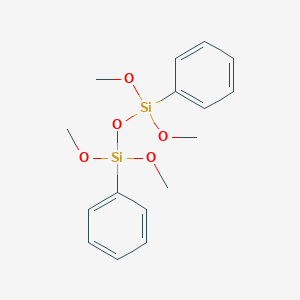
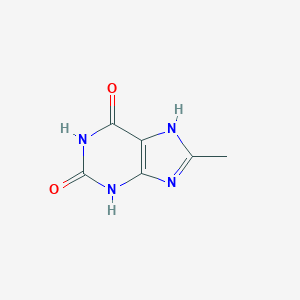
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)






